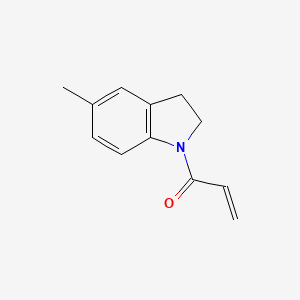

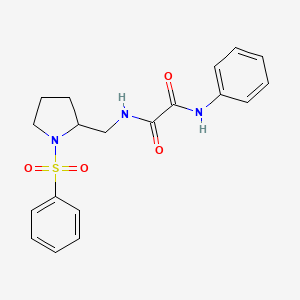

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

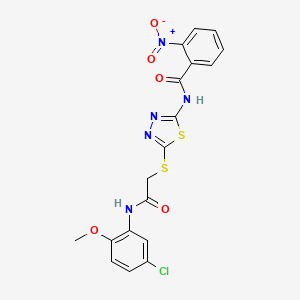

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea, also known as MTTPU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTTPU belongs to the class of urea derivatives and has been shown to have significant biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and evaluated various thiourea derivatives, including those similar to the specified compound, for their potential applications in detecting diseases, understanding material properties, and exploring chemical reactivities. For instance, Allen F. Brooks et al. (2015) focused on synthesizing radiolabeled glutaminyl cyclase inhibitors to potentially detect Alzheimer's disease prior to amyloid β aggregation. Their work involved selective carbon-11 labeling of thiourea derivatives, although the compound did not permeate the blood-brain barrier as initially hoped.

Material Science Applications

In the domain of material science, thiourea derivatives have shown promise due to their structural flexibility and ability to form hydrogen bonds. Serhat Variş et al. (2006) synthesized a mixture of isomers based on thiophene and pyrrole units, leading to the creation of soluble conducting polymers. These polymers demonstrated potential for use in electrochromic devices due to their soluble nature and favorable electrochemical properties.

Pharmaceutical and Biological Applications

Thiourea derivatives are explored for their pharmaceutical and biological activities, including antibacterial, antifungal, and anticancer properties. For example, N. Patel and Minesh D. Patel (2017) synthesized thiophene-containing thiourea derivatives and evaluated their antibacterial and antifungal activities. Their work contributes to the development of novel antimicrobial agents.

Catalysis and Chemical Reactivity

Thioureas have been acknowledged for their role in catalysis, particularly in organocatalysis, due to their ability to form hydrogen bonds. Eddy I. Jiménez et al. (2016) synthesized bifunctional thioureas with either a trifluoromethyl or methyl group to compare their catalytic performance in Michael addition reactions. Their findings emphasize the importance of hydrogen-bonding interactions in thiourea organocatalysis.

Environmental Sensing

Thiourea derivatives have also been explored as sensors for detecting metal ions in the environment. Qingmin Wang et al. (2016) developed a new sensor based on a naphthaldehyde derivative of thiourea, which exhibited significant fluorescence intensity increase in the presence of Al3+ ions, demonstrating its potential as a sensitive and selective sensor for aluminum ions.

properties

IUPAC Name |

1-(2-methyl-2-thiophen-3-ylpropyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,12-8-9-19-10-12)11-16-14(18)17-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALHPKWKRRAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NC1=CC=CC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)